Isatinsaurelosung

Übersicht

Beschreibung

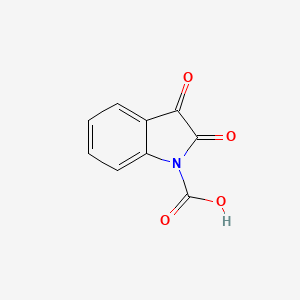

Isatinsaurelosung, also known as isatin, is an organic compound with the chemical formula C₈H₅NO₂. It is a heterocyclic compound derived from indole and is characterized by the presence of both lactam and keto functional groups. Isatin was first discovered in 1841 by Erdman and Laurent and is naturally found in plants, marine animals, and human tissues. It is known for its vibrant orange-red color and has a wide range of applications in various fields, including pharmaceuticals, dyes, and analytical chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isatinsaurelosung can be synthesized through several methods:

Oxidation of Indole: One common method involves the oxidation of indole using oxidizing agents such as potassium permanganate or chromic acid.

Cyclization of Aniline Derivatives: Another method involves the cyclization of aniline derivatives with glyoxylic acid under acidic conditions.

Sandmeyer Reaction: This involves the reaction of aniline with chloral hydrate and hydroxylamine, followed by cyclization.

Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidation of indole or the cyclization of aniline derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

Isatinsaurelosung undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isatoic anhydride using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to form oxindole using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted isatin derivatives.

Condensation: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Isatoic Anhydride: Formed through oxidation.

Oxindole: Formed through reduction.

Schiff Bases: Formed through condensation reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Isatin's versatility makes it valuable in various research domains:

Pharmaceuticals

Isatin serves as a precursor for synthesizing numerous drugs with significant properties:

- Antimicrobial : Its derivatives exhibit activity against bacteria and fungi.

- Antiviral : Potential applications in combating viral infections.

- Anticancer : Studies indicate effectiveness against various cancer cell lines.

Biological Research

Isatin and its derivatives are used to explore enzyme inhibition:

- Monoamine Oxidase Inhibition : Isatin acts as an inhibitor affecting neurotransmitter levels, which can influence mood regulation and neurological disorders.

Chemical Synthesis

Isatin is utilized as a building block for complex organic molecules, facilitating the development of new compounds with tailored properties.

Dye Industry

Due to its vibrant color, isatin is employed in producing dyes and pigments used in textiles and other materials.

Analytical Chemistry

In analytical applications, isatin serves as a reagent for detecting and quantifying substances in various matrices.

Case Studies

-

Anticancer Properties :

- A study demonstrated that isatin derivatives showed cytotoxic effects on breast cancer cell lines. The mechanism involved apoptosis induction through the mitochondrial pathway.

-

Monoamine Oxidase Inhibition :

- Research highlighted that certain isatin derivatives effectively inhibit monoamine oxidase A and B enzymes, suggesting potential use in treating mood disorders.

-

Dye Production :

- An industrial application case revealed that isatin-based dyes provided superior colorfastness compared to traditional dyes, enhancing their marketability in textiles.

Wirkmechanismus

The mechanism of action of isatinsaurelosung involves its interaction with various molecular targets:

Enzyme Inhibition: this compound acts as an inhibitor of monoamine oxidase enzymes, which are involved in the catabolism of neurotransmitters. This inhibition increases the levels of neurotransmitters like dopamine and serotonin in the brain.

Vergleich Mit ähnlichen Verbindungen

Isatinsaurelosung is structurally similar to several other compounds, including:

Indole: A parent compound from which this compound is derived.

Oxindole: A reduced form of this compound.

Phthalimide: Another heterocyclic compound with similar applications in pharmaceuticals and chemical synthesis.

Uniqueness:

Versatility: this compound’s ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.

Biological Activity: Its role as a monoamine oxidase inhibitor sets it apart from other similar compounds, providing unique applications in neurological research.

Biologische Aktivität

Isatinsaurelosung, commonly known as isatin, is an organic compound with the chemical formula C₈H₅NO₂. It is a heterocyclic compound derived from indole and has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Isatin was first discovered in 1841 and is naturally found in various organisms, including plants and marine animals. Its structure features both lactam and keto functional groups, contributing to its reactivity and biological properties. The compound is recognized for its vibrant color and has applications in pharmaceuticals, dyes, and analytical chemistry.

This compound primarily acts as a monoamine oxidase (MAO) inhibitor , which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, isatin increases the levels of these neurotransmitters in the brain, potentially influencing mood regulation and offering therapeutic benefits for neurological disorders .

Pharmacological Activities

The biological activities of isatin and its derivatives are extensive:

- Anticancer Activity : Research has identified numerous isatin derivatives with significant anticancer properties. For instance, studies have shown that certain bis-isatin compounds exhibit potent cytotoxic effects against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. One notable derivative demonstrated an IC50 value of 0.03 µM against Jurkat T lymphocyte cells, indicating high potency .

- Antimicrobial Activity : Isatin derivatives have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A series of triethylammonium isatin hydrazones exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin .

- Antiviral Activity : Isatin has also been explored for its antiviral properties. Some derivatives have demonstrated activity against HIV and other viral infections, highlighting their potential in developing antiviral therapies .

1. Anticancer Activity

A study conducted by Ibrahim et al. (2016) evaluated a series of bis-isatins for their anti-proliferative activity against several cancer cell lines. The results indicated that while many derivatives showed moderate activity, specific compounds exhibited promising cytotoxic effects through apoptosis induction via mitochondrial pathways .

2. Antimicrobial Efficacy

Recent research on triethylammonium isatin hydrazones revealed their potential as antimicrobial agents against Gram-positive bacteria. The study highlighted that structural modifications significantly influenced their antimicrobial potency, with certain analogs showing enhanced activity against resistant strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Biological Activity | Potency (IC50) | Mechanism |

|---|---|---|---|

| This compound | Anticancer, Antimicrobial | Varies (0.03 µM) | MAO Inhibition |

| Bis-Isatin Derivatives | Anticancer | 0.03 µM | Apoptosis induction |

| Triethylammonium Isatin | Antimicrobial | Comparable to Norfloxacin | Structural modifications enhance activity |

| Oxindole | Anticancer | Varies | Similar mechanisms as isatin |

Eigenschaften

IUPAC Name |

2,3-dioxoindole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-5-3-1-2-4-6(5)10(8(7)12)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBVDKVVUYYGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.